
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds with similar structural characteristics often involves synthesis via cyclization reactions, exploring efficient pathways to obtain these complex molecules. For example, the use of cesium carbonate to synthesize quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide showcases an efficient protocol highlighting the potential synthetic utility of similar compounds in drug development (Patil et al., 2008). This process points towards the broader applicability of such compounds in synthesizing intermediates for pharmaceuticals.
Moreover, vibrational spectroscopic studies, such as FT-IR and FT-Raman, alongside DFT methods, provide deep insights into the molecular structure and electronic properties of related quinazoline derivatives (Sebastian et al., 2015). These studies are crucial for understanding the compound's behavior in various environments, potentially impacting its pharmacological activities.
Chemosensor Applications
Compounds featuring naphthalimide derivatives and related structures have been synthesized and applied as chemosensors for the detection of ions such as fluoride. These chemosensors operate through reversible colorimetric and fluorescent changes upon ion binding, demonstrating the functional versatility of these molecules in analytical chemistry and environmental monitoring (Zhang et al., 2020). This suggests potential research avenues for 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione in developing new sensor materials.
Pharmacological Interests
While direct applications in pharmacology for the specific compound are not detailed, the synthesis of structurally similar compounds for drug intermediates implies a potential interest in exploring their biological activities. Compounds like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, key intermediates in synthesizing drugs like Prazosin, Bunazosin, and Doxazosin, highlight the significance of quinazoline derivatives in medicinal chemistry (Mizuno et al., 2007). This underlines the potential pharmacological applications of the compound , warranting further investigation into its biological properties and therapeutic potential.
Safety And Hazards
Future Directions
properties
CAS RN |
1207033-27-9 |
|---|---|
Product Name |
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C24H26N4O3 |
Molecular Weight |
418.497 |
IUPAC Name |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C24H26N4O3/c1-4-5-8-13-27-23(29)19-9-6-7-10-20(19)28(24(27)30)15-21-25-22(26-31-21)18-12-11-16(2)17(3)14-18/h6-7,9-12,14H,4-5,8,13,15H2,1-3H3 |
InChI Key |
IKVLNPDFNMANKZ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide](/img/structure/B2479834.png)
![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2479835.png)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B2479838.png)
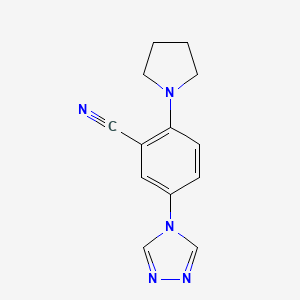
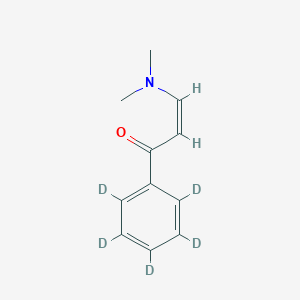
![8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2479841.png)
![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)
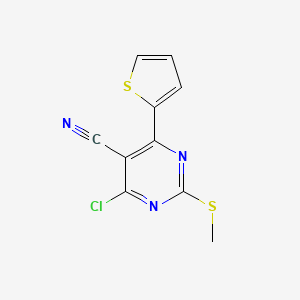
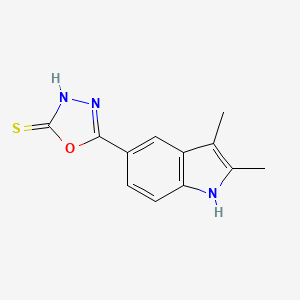
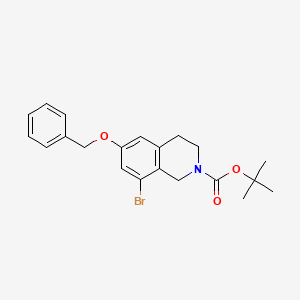
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2479850.png)
![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B2479853.png)
![8-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2479856.png)